

# Application Notes: **IR-820** for NIR-II Fluorescence Imaging

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## Compound of Interest

Compound Name: *IR-820*

Cat. No.: *B15555265*

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## Introduction

**IR-820** is a commercially available cyanine dye that, despite its peak emission in the near-infrared I (NIR-I) window, exhibits a significant fluorescence tail extending into the second near-infrared (NIR-II) window (900-1700 nm).[1] This characteristic, combined with its good biocompatibility and photostability, makes **IR-820** a valuable and accessible tool for researchers venturing into NIR-II fluorescence imaging.[1][2] NIR-II imaging offers significant advantages over traditional visible and NIR-I imaging, including deeper tissue penetration, reduced tissue autofluorescence, and lower light scattering, resulting in higher spatial resolution and improved signal-to-background ratios.[1]

A key feature of **IR-820** is the substantial enhancement of its fluorescence brightness upon binding to serum proteins like bovine serum albumin (BSA) or human serum albumin (HSA).[3][4][5] This interaction leads to a red-shift in its emission spectrum and a notable increase in its quantum yield, making it particularly well-suited for in vivo applications where it will inevitably interact with blood components.[1][6]

These application notes provide a comprehensive overview of the properties of **IR-820** and detailed protocols for its use in NIR-II fluorescence imaging for both in vitro and in vivo research.

## Physicochemical and Optical Properties of **IR-820**

**IR-820**'s optical properties are highly dependent on its environment. In aqueous solutions, its fluorescence is relatively low. However, in the presence of serum or albumin, its quantum yield increases significantly.[\[1\]](#)[\[7\]](#)

Table 1: Optical Properties of **IR-820**

| Property                            | In Water   | In 10% Fetal Bovine Serum (FBS)   | In 10% Bovine Serum Albumin (BSA) |
|-------------------------------------|--|---|-----------------------------------|
| Peak Absorption ( $\lambda_{abs}$ ) | ~691 nm, 812 nm  | Red-shifted by ~143 nm from water   | ~810 nm                           |
| Peak Emission ( $\lambda_{em}$ )    | ~829 nm  | ~858 nm   | ~850 nm                           |
| Quantum Yield (QY)                  | ~0.313%  | ~2.521%   | ~3.821% (for IR-RGD conjugate)    |
| Molar Extinction Coefficient        | 198,181 M <sup>-1</sup> cm <sup>-1</sup> (in Methanol) | Not explicitly stated, but absorbance is significantly higher than in water | Not explicitly stated             |

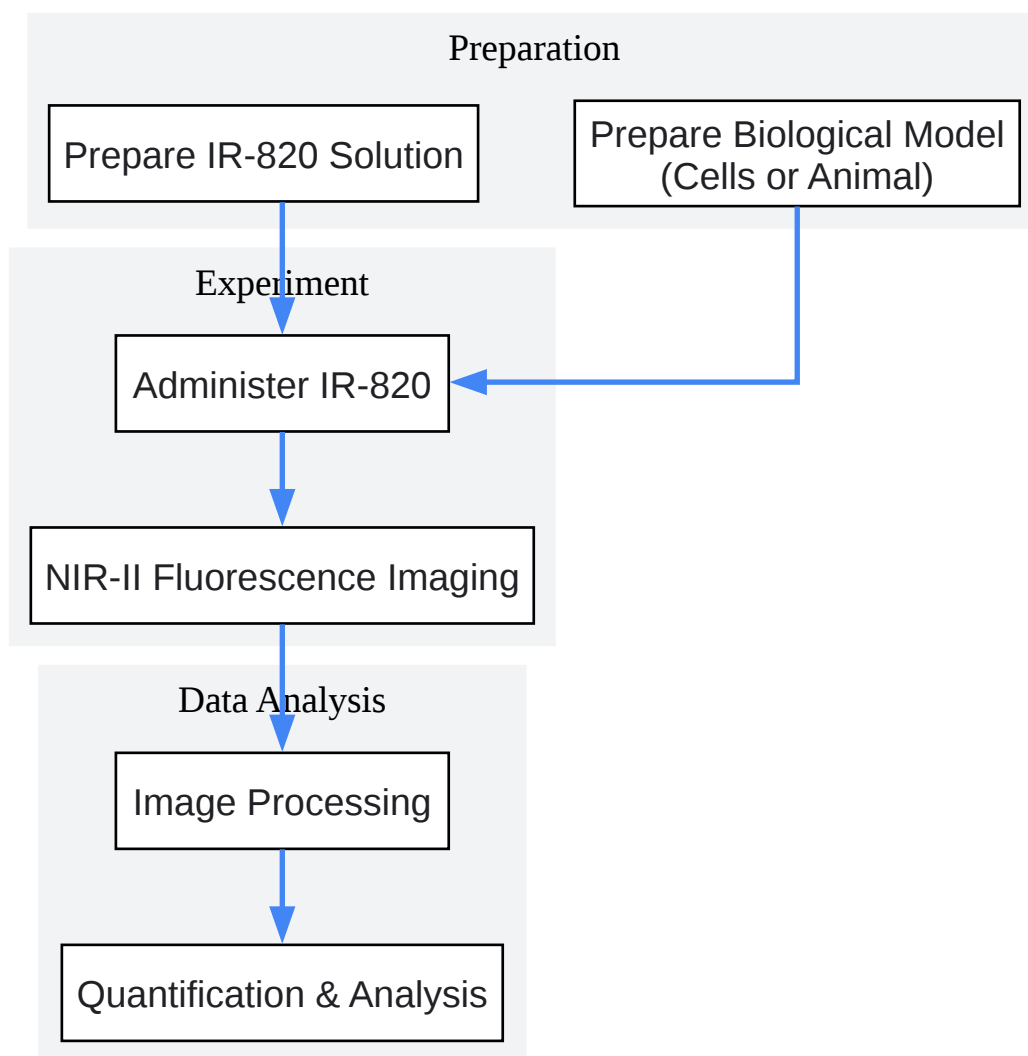
Data compiled from multiple sources.[\[1\]](#)[\[4\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Key Advantages of **IR-820** for NIR-II Imaging

- **Enhanced Brightness in vivo:** The interaction with serum albumin leads to a significant increase in fluorescence, providing a strong signal for in vivo imaging.[\[1\]](#)[\[2\]](#)
- **Good Photostability:** **IR-820** exhibits good photostability, allowing for continuous imaging over extended periods without significant signal loss.[\[1\]](#)[\[7\]](#)
- **Biocompatibility and Excretion:** Studies have shown that **IR-820** has good biocompatibility and can be excreted from the body, which is crucial for preclinical and potential clinical applications.[\[1\]](#)[\[2\]](#)
- **Commercial Availability:** As a commercially available dye, **IR-820** is readily accessible to most researchers.

- Versatility: **IR-820** can be used for various imaging applications, including angiography, tumor imaging, and lymphatic system visualization.[1][10] It can also be conjugated to targeting moieties to enhance specificity.[6][11]

## Logical Workflow for IR-820 Based NIR-II Imaging



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Caption: General experimental workflow for NIR-II imaging using **IR-820**.

## Experimental Protocols

### Protocol 1: In Vitro Cell Imaging with IR-820

This protocol outlines the steps for staining cells with **IR-820** for NIR-II fluorescence microscopy.

Materials:

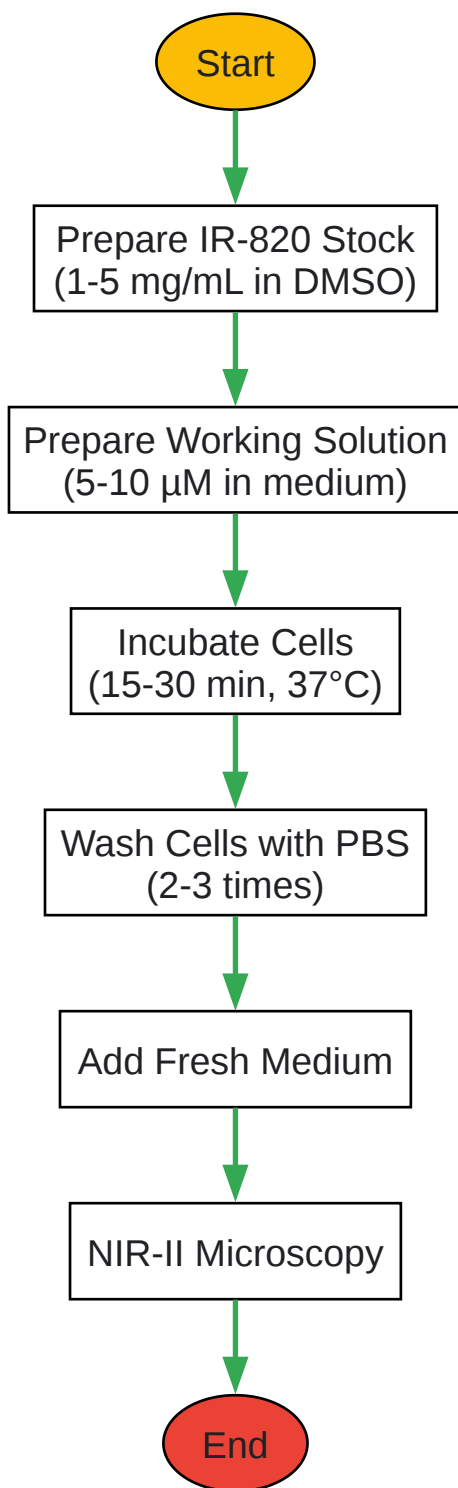
- **IR-820** dye
- Dimethyl sulfoxide (DMSO) or Phosphate-Buffered Saline (PBS)
- Cell culture medium (e.g., DMEM, RPMI)
- Cells of interest cultured on imaging-compatible dishes (e.g., glass-bottom dishes)
- NIR-II fluorescence microscope equipped with an appropriate laser (e.g., 785 nm or 808 nm) and a long-pass filter (e.g., >900 nm or >1000 nm).

Procedure:

- Prepare **IR-820** Stock Solution:
  - Dissolve **IR-820** powder in DMSO to create a stock solution of 1-5 mg/mL.
  - Vortex thoroughly to ensure complete dissolution.
  - Store the stock solution at -20°C, protected from light.
- Prepare Staining Solution:
  - Dilute the **IR-820** stock solution in cell culture medium to a final working concentration. A starting concentration of 5-10  $\mu$ M is recommended, but this may need to be optimized for your specific cell type and imaging setup.
- Cell Staining:
  - Remove the culture medium from the cells.
  - Add the **IR-820** staining solution to the cells and incubate for 15-30 minutes at 37°C in a CO<sub>2</sub> incubator.

- After incubation, wash the cells two to three times with warm PBS to remove any unbound dye.
- Add fresh, pre-warmed cell culture medium to the cells.
- NIR-II Fluorescence Imaging:
  - Place the imaging dish on the stage of the NIR-II fluorescence microscope.
  - Excite the cells with a 785 nm or 808 nm laser.
  - Collect the fluorescence signal using a long-pass filter (e.g., 900 nm or 1000 nm).
  - Adjust the laser power and exposure time to obtain optimal images.

## In Vitro Imaging Experimental Workflow



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Caption: Step-by-step workflow for in vitro cell staining and imaging.

## Protocol 2: In Vivo Small Animal Imaging with IR-820

This protocol provides a general guideline for performing NIR-II fluorescence imaging in small animals (e.g., mice) using **IR-820**. All animal procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.

#### Materials:

- **IR-820** dye
- Sterile Phosphate-Buffered Saline (PBS) or saline solution
- Small animal model (e.g., mouse)
- Anesthesia (e.g., isoflurane)
- Small animal NIR-II imaging system with an appropriate excitation laser (e.g., 793 nm, 808 nm) and emission filters (e.g., 900 nm, 1000 nm, or 1200 nm long-pass).

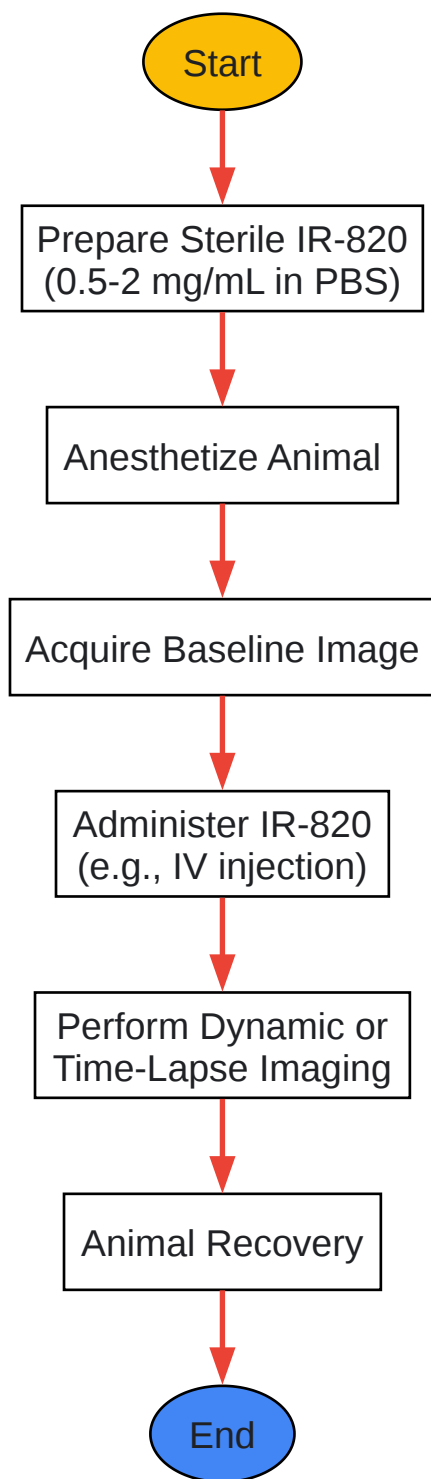
#### Procedure:

- Prepare **IR-820** Injection Solution:
  - Dissolve **IR-820** powder in sterile PBS to the desired concentration. A typical concentration for intravenous injection is 0.5-2 mg/mL.[\[1\]](#)
  - Ensure the solution is well-dissolved and sterile-filtered before injection.
- Animal Preparation:
  - Anesthetize the animal using a calibrated vaporizer with isoflurane.
  - If necessary, remove fur from the imaging area to reduce signal obstruction.
  - Maintain the animal's body temperature throughout the imaging session.
- **IR-820** Administration:
  - For angiography and general biodistribution studies, administer the **IR-820** solution via intravenous (tail vein) injection. A typical injection volume is 100-200  $\mu$ L.[\[1\]](#)

- For specific applications like tumor imaging, other administration routes such as intramuscular or intraperitoneal injections can be used.[\[1\]](#)
- NIR-II Fluorescence Imaging:
  - Place the anesthetized animal in the imaging chamber.
  - Acquire a baseline image before **IR-820** injection.
  - Begin imaging immediately after injection for dynamic studies like angiography. For tumor imaging, imaging can be performed at various time points post-injection (e.g., 1, 6, 24, 48 hours) to monitor accumulation.[\[1\]](#)
  - Excite with a laser (e.g., 793 nm or 808 nm) at a power density of around 20 mW/cm<sup>2</sup>.[\[1\]](#)
  - Collect the NIR-II fluorescence signal using appropriate long-pass filters.
  - Adjust exposure times (e.g., 50 ms) to achieve a good signal-to-noise ratio.[\[1\]](#)
- Post-Imaging:
  - Monitor the animal until it has fully recovered from anesthesia.
  - For longitudinal studies, repeat the imaging procedure at desired time points.

## In Vivo Imaging Experimental Workflow





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Caption: Workflow for in vivo small animal NIR-II imaging with **IR-820**.

## Data Presentation

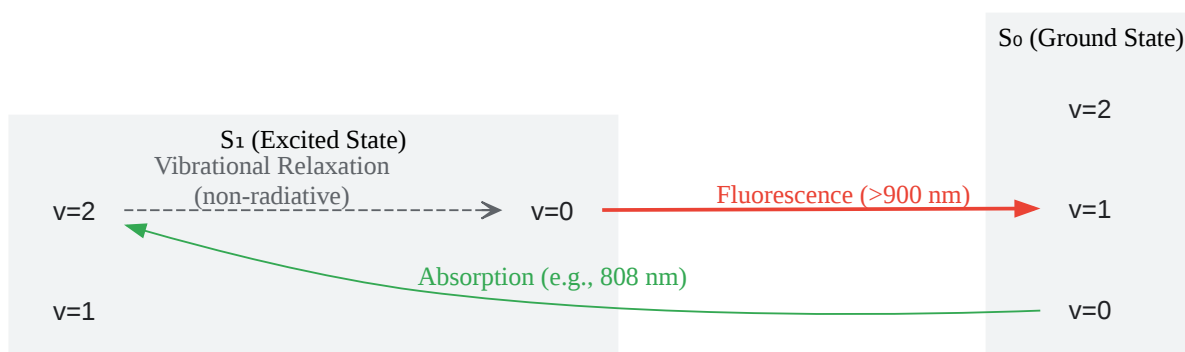
Table 2: Representative In Vivo Imaging Parameters and Results

| Application                | Animal Model                       | IR-820 Concentration & Route | Excitation Wavelength & Power | Emission Filter | Key Findings                                 | Signal-to-Background Ratio (SBR)                       |
|----------------------------|------------------------------------|------------------------------|-------------------------------|-----------------|--|--|
| Cerebrovascular Imaging    | Mouse with cranial window          | 0.5 mg/mL, 200 $\mu$ L, IV   | 793 nm, 20 mW/cm <sup>2</sup> | >1200 nm        | High-resolution imaging of cerebral vessels. | ~21.2 in small capillaries                             |
| Subcutaneous Tumor Imaging | Nude mouse with subcutaneous tumor | 2 mg/mL, 100 $\mu$ L, IM     | 793 nm, 20 mW/cm <sup>2</sup> | >1200 nm        | Clear tumor delineation.                     | Up to ~28.1 (with RGD targeting) at 24h post-injection |
| Angiography                | Mouse                              | Not specified                | 793 nm                        | >900 nm         | Real-time visualization of blood vessels.    | Significantly higher in NIR-II vs. NIR-I               |

Data synthesized from published studies.[\[1\]](#)[\[6\]](#)

## Fluorescence Mechanism of IR-820

The fluorescence of **IR-820**, like other fluorophores, can be described by a Jablonski diagram. Upon absorption of a photon of appropriate energy, the molecule is excited from its ground electronic state ( $S_0$ ) to a higher vibrational level of an excited electronic state ( $S_1$ ). It then rapidly relaxes to the lowest vibrational level of  $S_1$  through non-radiative processes. From here, it can return to the ground state by emitting a photon (fluorescence). The emitted photon has lower energy (longer wavelength) than the absorbed photon.



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Caption: Simplified Jablonski diagram illustrating the fluorescence process.

Disclaimer: These protocols provide general guidelines. Researchers should optimize concentrations, incubation times, and imaging parameters for their specific experimental conditions and imaging systems. Always adhere to laboratory safety and animal care regulations.

## References

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- To cite this document: BenchChem. [Application Notes: IR-820 for NIR-II Fluorescence Imaging]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15555265#using-ir-820-for-nir-ii-fluorescence-imaging]

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